In-Depth Technical Guide to 3-Methylbenzenecarbothioamide: Chemical Properties and Synthetic Protocols
In-Depth Technical Guide to 3-Methylbenzenecarbothioamide: Chemical Properties and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3-Methylbenzenecarbothioamide. The information is curated for professionals in research and drug development, with a focus on delivering precise data and actionable experimental protocols.
Core Chemical Properties
3-Methylbenzenecarbothioamide, a thioamide derivative of toluene, serves as a versatile intermediate in organic synthesis, particularly in the development of therapeutic agents. Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 2362-63-2 | [1][2][3][4][5] |
| Molecular Formula | C₈H₉NS | [3][5] |
| Molecular Weight | 151.23 g/mol | [3][5] |
| Melting Point | 88-89 °C | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Density | Not available |
Spectroscopic Data
¹H-NMR Spectroscopy
The proton nuclear magnetic resonance (¹H-NMR) spectrum of 3-Methylbenzenecarbothioamide in deuterochloroform (CDCl₃) exhibits characteristic signals corresponding to its molecular structure.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.40 | singlet | 3H | -CH₃ |
| 7.18 | broad singlet | 1H | -NH |
| 7.24-7.36 | multiplet | 2H | Ar-H |
| 7.62 | doublet of triplets | 1H | Ar-H |
| 7.70 | broad singlet | 1H | -NH |
Experimental Protocols
Synthesis of 3-Methylbenzenecarbothioamide from 3-Methylbenzonitrile
A common and effective method for the synthesis of 3-Methylbenzenecarbothioamide involves the treatment of 3-methylbenzonitrile with a source of hydrogen sulfide. While the specific reaction conditions can be optimized, a general protocol is outlined below.
Materials:
-
3-Methylbenzonitrile
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Hydrogen sulfide (H₂S) gas or a suitable H₂S donor (e.g., sodium hydrosulfide)
-
Pyridine or another suitable base
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Anhydrous solvent (e.g., ethanol, methanol)
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Standard laboratory glassware and safety equipment
Procedure:
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Dissolve 3-methylbenzonitrile in an anhydrous solvent within a reaction vessel equipped with a gas inlet and a magnetic stirrer.
-
In the presence of a base such as pyridine, bubble hydrogen sulfide gas through the solution at a controlled rate. Alternatively, introduce the H₂S donor to the reaction mixture.
-
Maintain the reaction at a specific temperature (e.g., room temperature or elevated temperature) and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into cold water.
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Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude 3-Methylbenzenecarbothioamide.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate-hexane) to obtain the pure compound.
Biological Significance and Signaling Pathways
3-Methylbenzenecarbothioamide has been identified as a key intermediate in the synthesis of potent inhibitors targeting p38 Mitogen-Activated Protein (MAP) Kinase and Transient Receptor Potential Melastatin 8 (TRPM8) channels. These targets are implicated in various physiological and pathological processes, highlighting the therapeutic potential of compounds derived from this thioamide.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase signaling cascade is a crucial pathway involved in cellular responses to stress, inflammation, and apoptosis.[6][7][8][9][10] Inhibition of p38 MAP kinase is a promising strategy for the treatment of inflammatory diseases. The pathway is typically initiated by extracellular stimuli, leading to the activation of a series of upstream kinases that ultimately phosphorylate and activate p38 MAP kinase. Activated p38 then phosphorylates downstream transcription factors and other proteins, modulating gene expression and cellular responses.
Caption: p38 MAP Kinase signaling pathway and the inhibitory action of a 3-Methylbenzenecarbothioamide derivative.
TRPM8 Channel Signaling Pathway
The TRPM8 channel is a cold-sensing ion channel that plays a significant role in pain and inflammation.[11][12][13][14][15] It is activated by cold temperatures and cooling agents like menthol. Inhibition of the TRPM8 channel is being explored for the treatment of neuropathic pain and other sensory disorders. The activation of TRPM8 leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates a signaling cascade.
Caption: TRPM8 channel activation and inhibition by a 3-Methylbenzenecarbothioamide derivative.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of 3-Methylbenzenecarbothioamide derivatives.
Caption: A generalized experimental workflow for the synthesis and evaluation of 3-Methylbenzenecarbothioamide and its derivatives.
References
- 1. 2362-63-2 | Chempure [chempure.in]
- 2. CAS RN 2362-63-2 | Fisher Scientific [fishersci.co.uk]
- 3. 3-甲基硫代苯甲酰胺 - CAS:2362-63-2 - 北京欣恒研科技有限公司 [konoscience.com]
- 4. 3-METHYL-THIOBENZAMIDE CAS#: 2362-63-2 [amp.chemicalbook.com]
- 5. qiyuanyiyuhuagong.com [qiyuanyiyuhuagong.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. assaygenie.com [assaygenie.com]
- 10. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. TRPM8 - Wikipedia [en.wikipedia.org]
